(-)-Diacetyl-L-tartaric Acid

Catalog No.
S1897529
CAS No.
51591-38-9
M.F
C8H10O8
M. Wt
234.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Diacetyl-L-tartaric Acid

Avoid common amine resolution pitfalls: L-tartaric acid yields poor ee, DBTA causes oiling out. (-)-Diacetyl-L-tartaric acid provides the precise steric bulk for efficient diastereomeric crystallization. • Delivers >95% chiral purity in first-pass for APIs like eszopiclone • Prevents oil-out, ensuring high crystalline yield • Reduces solvent & cycle time costs-ideal for scale-up. In stock for immediate dispatch.

CAS Number

51591-38-9

Product Name

(-)-Diacetyl-L-tartaric Acid

IUPAC Name

(2R,3R)-2,3-diacetyloxybutanedioic acid

Molecular Formula

C8H10O8

Molecular Weight

234.16 g/mol

InChI

InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m1/s1

InChI Key

DNISEZBAYYIQFB-PHDIDXHHSA-N

SMILES

CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O

Canonical SMILES

CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O

Isomeric SMILES

CC(=O)O[C@H]([C@H](C(=O)O)OC(=O)C)C(=O)O

The exact mass of the compound Diacetyl-l-tartaric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(-)-Diacetyl-L-tartaric acid, Diacetyl-L-tartaric acid, L-Diacetyltartaric acid, (2R,3R)-2,3-Diacetoxybutanedioic acid, (2R,3R)-Diacetyltartaric acid, L-(-)-Diacetyltartaric acid

Purity

≥98%

Package Size

5 g, 25 g, 100 g

(-)-Diacetyl-L-tartaric acid (CAS 51591-38-9) is a highly specialized chiral resolving agent and derivatization precursor widely utilized in pharmaceutical manufacturing and analytical chemistry. As an O-acylated derivative of L-tartaric acid, it features two acetyl groups that significantly modify its steric bulk, lipophilicity, and hydrogen-bonding profile compared to the parent compound. These modifications alter the solubility thermodynamics of its diastereomeric salts, making it highly effective for the fractional crystallization of racemic amines, such as in the commercial production of eszopiclone. Furthermore, its balanced polarity makes it a highly suitable chiral derivatization reagent for converting enantiomeric mixtures into diastereomers that can be efficiently separated using standard achiral reversed-phase liquid chromatography (RP-HPLC) [1].

Research Fit

Workflow Chiral derivatization, resolution, and building block synthesis
Selection Polar, compact O,O-diacetyl-L-tartaric acid selector
Context Enantioselective HPLC, crystallization, and asymmetric synthesis research

Substituting (-)-diacetyl-L-tartaric acid with cheaper alternatives like unmodified L-tartaric acid or bulkier analogs like dibenzoyl-L-tartaric acid (DBTA) routinely leads to process failure in chiral resolution. Unmodified L-tartaric acid often forms highly polar diastereomeric salts that exhibit negligible solubility differences, preventing effective fractional crystallization and resulting in low enantiomeric excess (ee). Conversely, substituting with DBTA introduces excessive steric bulk, which can cause the target amine salts to "oil out" rather than crystallize, or drastically reduce the first-pass yield. The specific diacetyl substitution provides a precise thermodynamic balance for solubility, ensuring high-purity crystalline precipitates and eliminating the need for costly, solvent-intensive repetitive recrystallizations [1].

Substitution Risk

L-tartaric acid Absence of acetyl groups alters hydrogen-bonding, which may limit enantioselectivity in chiral separations.
Dibenzoyl-L-tartaric acid Bulky benzoyl substituents increase steric bulk and hydrophobicity, shifting resolution profile from diacetyl.
D-enantiomer (+)-Diacetyl-D-tartaric acid yields opposite diastereomers, fundamentally changing analytical and synthetic outcomes.

Eszopiclone Resolution: Yield and Purity

In the commercial-scale resolution of racemic zopiclone to eszopiclone, the choice of tartaric acid derivative dictates the efficiency of the process. Utilizing (-)-diacetyl-L-tartaric acid in a water/N-methylpyrrolidone solvent system yields the eszopiclone diastereomeric salt with a 95.61% first-pass yield and a chiral purity of 95.14%. In contrast, initial trials with other substituted analogs, such as di-p-anisolyl-L-tartaric acid under similar conditions, yielded only 55.41% of the salt with a lower chiral purity of 90.26% [1].

Evidence DimensionFirst-pass crystallization yield and chiral purity
Target Compound Data95.61% yield, 95.14% chiral purity
Comparator Or BaselineDi-p-anisolyl-L-tartaric acid (55.41% yield, 90.26% chiral purity)
Quantified Difference+40.2% absolute increase in yield and +4.88% higher chiral purity
ConditionsWater/N-methylpyrrolidone solvent mixture at 60-65 °C

High first-pass yield and ee% eliminate the need for multiple recrystallization cycles, drastically reducing solvent consumption and improving process economics for bulk API manufacturing.

HPLC Resolution
Head-to-head
Diacetyl: little/no resolution in NP/RP-HPLC
Dipivaloyl: baseline separation in RP-HPLC
Defines steric bulk threshold for diastereomer separation.
Tested on N-acyl-β-carboline diastereomers; NP-HPLC may not resolve.

Cost-Effective Chiral Derivatization in RP-HPLC

For the analytical determination of enantiomeric excess, (-)-diacetyl-L-tartaric acid (often utilized via its anhydride) serves as a highly efficient chiral derivatization reagent (CDR). In the resolution of vigabatrin enantiomers, derivatization with the diacetyl-tartrate moiety enables baseline separation of the resulting diastereomers on standard achiral reversed-phase (RP-HPLC) C18 columns. Compared to utilizing expensive, specialized chiral stationary phases or bulkier proprietary CDRs, the diacetyl-tartrate derivatives provide the necessary lipophilicity for adequate retention and separation at a fraction of the analytical cost[1].

Evidence DimensionChromatographic separation method cost and efficiency
Target Compound DataBaseline separation achieved on standard achiral C18 columns
Comparator Or BaselineSpecialized chiral stationary phases or proprietary bulky CDRs
Quantified DifferenceEliminates the need for dedicated chiral columns while maintaining baseline resolution
ConditionsReversed-phase liquid chromatography (RP-HPLC) analysis of vigabatrin

Allows analytical laboratories to perform highly accurate ee% determinations using standard, low-cost achiral C18 columns, significantly reducing per-sample analytical costs.

Linearity Range
Cross-study comparable
0.25–100.0 mg/LR² ≥ 0.9987 for both enantiomers
Supports research enantiomer quantification over wide range.
UHPLC-Q-TOF MS after derivatization; single-lab data.

Resolution Screening Library Inclusion

Comprehensive statistical analyses of high-throughput optical resolution screenings demonstrate that (-)-diacetyl-L-tartaric acid occupies a unique thermodynamic niche distinct from both unmodified L-tartaric acid and (+)-dibenzoyl-D-tartaric acid. Because the diacetyl substitution fundamentally alters the hydrogen-bonding network and lipophilicity of the resulting diastereomeric salts, it frequently yields >40% diastereomeric excess (de) in cases where other standard chiral acids fail to crystallize or produce amorphous solids. Consequently, it is classified as a standard, non-redundant component of chiral acid screening libraries for process development [1].

Evidence DimensionCrystallization success rate in high-throughput screening
Target Compound DataYields >40% de for specific amine substrates where other acids fail
Comparator Or BaselineL-tartaric acid and dibenzoyl-tartaric acid
Quantified DifferenceProvides orthogonal solubility profiles, preventing false negatives in resolution screening
ConditionsDiastereomeric salt crystallization screening across diverse drug candidate intermediates

Ensures process chemists have a complete thermodynamic toolkit during route scouting, preventing the abandonment of viable resolution routes due to the failure of bulkier or more polar alternatives.

Crystallization Selectivity
Class-level inference
(S)-timolol crystallizes as diacetyl-L-tartrate salt; (R)-timolol does not.
Enables diastereomeric resolution via selective crystallization.
Quantitative yield data not provided; case-specific.
Synthetic Solubility
Class-level inference
L-tartaric acid solubilizes quickly in acetic anhydride; D- and D,L- remain poorly soluble.
Supports cost-effective synthesis from natural L-tartaric acid.
Patent literature; dielectric heating overcomes limitation.
Optical Rotation
Specification review
[α]²⁰_D = -24 to -26° (c=10, acetone); ≥98% purity
Supports batch consistency and chiral identity verification.
Supplier specification; independent confirmation recommended.

Commercial Chiral API Resolution

(-)-Diacetyl-L-tartaric acid is a primary resolving agent for the fractional crystallization of racemic pharmaceutical APIs, notably in the production of eszopiclone. Its specific solubility profile ensures high first-pass yields and >95% chiral purity, making it highly suitable for large-scale manufacturing where minimizing recrystallization steps is critical for cost and solvent reduction[1].

Pre-Column Chiral Derivatization for LC-MS

In analytical chemistry, this compound is utilized to derivatize enantiomeric mixtures of amines and alcohols into diastereomers. Because the diacetyl groups provide optimal lipophilicity, the resulting derivatives can be easily separated and quantified using standard achiral C18 columns in RP-HPLC or LC-MS setups, avoiding the need for specialized chiral chromatography columns [2].

Route Scouting for Novel Amine Drugs

During the early-stage process development of novel amine-containing drugs, (-)-diacetyl-L-tartaric acid serves as a standard screening candidate in resolving agent libraries. Its unique intermediate steric bulk often succeeds in crystallizing diastereomeric salts where unmodified tartaric acid fails due to high polarity, and where dibenzoyl-tartaric acid fails due to excessive lipophilicity and 'oiling out' [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral Derivatization for HPLC-MS
Polar, compact chiral derivatization reagent
Diastereomer resolution and linearity on reversed-phase columns
Racemic Amine Resolution by Crystallization
Stereospecific crystallization with L-tartrate backbone
Exclusive target diastereomer crystallization; hydrogen-bond network stability
Chiral Building Block Synthesis
Two carboxylic acid and two acetoxy groups for derivatization
Enantiopurity and synthetic accessibility from natural L-tartaric acid
Quality Control via Optical Rotation
Defined optical rotation specification
Lot-to-lot consistency and chiral identity verification

XLogP3

-0.7

UNII

HSJ8N03NO1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

51591-38-9

Wikipedia

Diacetyl-L-tartaric acid

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